{4-[(2-Methoxyethyl)amino]pteridin-2-yl}[(2-methoxyphenyl)methyl]amine
Description
Properties
Molecular Formula |
C17H20N6O2 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-N-(2-methoxyethyl)-2-N-[(2-methoxyphenyl)methyl]pteridine-2,4-diamine |
InChI |
InChI=1S/C17H20N6O2/c1-24-10-9-20-16-14-15(19-8-7-18-14)22-17(23-16)21-11-12-5-3-4-6-13(12)25-2/h3-8H,9-11H2,1-2H3,(H2,19,20,21,22,23) |
InChI Key |
JJINJOOXNKYAJH-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=NC(=NC2=NC=CN=C21)NCC3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Condensation of 1,2-Dicarbonyl Compounds with Diaminopyrimidines
The pteridine scaffold is typically constructed via condensation reactions between 1,2-dicarbonyl compounds and diaminopyrimidine derivatives. For example, glyoxal reacts with 4,5-diaminopyrimidine under acidic conditions to form the bicyclic pteridine system. Key parameters include:
This method yields unsubstituted pteridine cores, which require subsequent functionalization at the 2- and 4-positions.
Functionalization of the Pteridine Core
Introduction of the 2-Methoxyethylamino Group
The 4-position amination employs nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling:
SNAr with 2-Methoxyethylamine
Buchwald-Hartwig Amination
A Pd(OAc)₂/Xantphos catalytic system enables coupling of 2-methoxyethylamine to 4-bromopteridine:
Installation of the (2-Methoxyphenyl)methylamine Moiety
The 2-position modification involves reductive amination or Suzuki-Miyaura coupling:
Reductive Amination
2-Methoxybenzaldehyde reacts with ammonium acetate under hydrogenation conditions:
Suzuki Coupling
For halogenated pteridines, a boronic ester of 2-methoxyphenylmethylamine couples under Pd catalysis:
-
Conditions : Pd(dppf)Cl₂ (2 mol%), K₃PO₄, dioxane/water (4:1), 90°C.
-
Challenges : Steric hindrance from the methoxy group reduces yields to 55–60%.
Industrial-Scale Optimization
Continuous Flow Synthesis
Patented methods highlight bromination and methoxide exchange steps for precursor synthesis:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Bromination | Br₂, AlCl₃, CHCl₃ | 21–85°C, 8.5 hours | 95% |
| Methoxide exchange | NaOMe, MeOH | Reflux, 30 minutes | 89% |
| Hydrogenation | H₂, Raney Ni | 50 psi, 100°C | 92% |
This three-step sequence produces 4-(2′-methoxyethyl)phenol, a key intermediate, with 78% overall yield.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
Challenges and Mitigation Strategies
Byproduct Formation
Solubility Limitations
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated C–N coupling avoids high-temperature conditions:
Chemical Reactions Analysis
Pteridine Core Formation
The initial step involves the synthesis of the pteridine ring system, a bicyclic structure containing nitrogen atoms. This is typically achieved through cyclization reactions using appropriate precursors such as amino acids or other heterocyclic compounds.
Functionalization Reactions
The compound’s substituents enable participation in various chemical transformations:
Oxidation and Reduction
The pteridine core and aromatic substituents can undergo redox reactions. For example:
-
Oxidation : May generate quinone-like intermediates, altering the compound’s electronic properties.
-
Reduction : Could lead to the formation of reduced amine derivatives, depending on the reaction conditions.
Substitution Reactions
The methoxy groups on both substituents enhance solubility in organic solvents, enabling further functionalization:
-
Nucleophilic substitution : The methoxyethylamino group may participate in reactions with electrophiles (e.g., alkylating agents).
-
Electrophilic substitution : The aromatic methoxyphenyl ring may undergo reactions such as nitration or halogenation.
Reaction Mechanisms and Conditions
Key reagents and conditions influence reaction outcomes:
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Pteridine core synthesis | Cyclization precursors, acidic/basic conditions | Formation of pteridine ring |
| Methoxyethylamino substitution | Activating agents (e.g., coupling reagents), nucleophiles | Addition of methoxyethylamino group |
| Methoxyphenylmethyl substitution | Alkylating agents, catalysts (e.g., Pd/C) | Introduction of methoxyphenylmethyl group |
| Oxidation | Oxidizing agents (e.g., quinones) | Generation of oxidized intermediates |
| Reduction | Reducing agents (e.g., H₂, catalysts) | Formation of reduced derivatives |
Challenges and Considerations
-
Synthetic complexity : Multi-step synthesis requires precise control of reaction conditions to achieve high purity and yield.
-
Optical purity : Ensuring stereoselectivity in substitution reactions, particularly for applications requiring chiral specificity .
-
Stability : Methoxy groups may influence stability under acidic or basic conditions, necessitating tailored reaction protocols.
Scientific Research Applications
Medicinal Chemistry
The structural attributes of this compound indicate its potential as a lead compound in drug development, particularly targeting:
- Anticancer Agents : Pteridine derivatives are known for their role in inhibiting tumor growth by interfering with nucleic acid synthesis. The unique substitutions in this compound may enhance its selectivity and potency against specific cancer cell lines.
Research into similar pteridine compounds has revealed various biological activities, including:
- Antimicrobial Properties : Compounds with pteridine structures have shown efficacy against bacterial and fungal strains, suggesting that this compound could be explored for developing new antibiotics.
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.
Pharmacological Studies
High-throughput screening methods can be employed to evaluate the efficacy of this compound against various biological targets:
- Cell Proliferation Assays : Assessing the impact of the compound on cancer cell lines can provide insights into its anticancer potential.
- Mechanistic Studies : Understanding the interaction of this compound with specific receptors or enzymes can elucidate its mechanism of action.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of pteridine derivatives:
- A study published in Medicinal Chemistry examined various pteridine analogs and their effects on cancer cell proliferation, highlighting the importance of structural modifications for enhancing biological activity .
- Another research article discussed the synthesis of similar compounds and their application as enzyme inhibitors, showing promising results in reducing metabolic syndrome markers .
Mechanism of Action
The mechanism of action of {4-[(2-Methoxyethyl)amino]pteridin-2-yl}[(2-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structurally and functionally related compounds, emphasizing differences in substituents, biological activity, and synthetic approaches.
| Compound | Key Structural Features | Biological Activity/Application | Source |
|---|---|---|---|
| Tert-butyl (S)-(4-(2,4-difluoro-5-(((2-methoxyethyl)amino)methyl)phenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate | 2-Methoxyethylamino group, fluorophenyl, thiazine core | Beta-secretase (BACE1) inhibitor; Gly230 engagement without anilide functional group | |
| 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine | 2-Methoxyphenyl, piperazine-piperidine hybrid | High dopamine D2 receptor affinity (Ki = 3.2 nM) | |
| [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid | 2-Methoxyethylphenoxy, boronic acid | Fungal histone deacetylase (HDAC) inhibitor (IC50 <1 µM); antifungal activity against Magnaporthe oryzae | |
| N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl((trans)-4-((2-methoxyethyl)(methyl)amino)cyclohexyl)amino)-2-methyl-5-(3-morpholinoprop-1-yn-1-yl)benzamide | 2-Methoxyethyl(methyl)amino, cyclohexyl, benzamide core | EZH2 inhibitor (anti-tumor activity via epigenetic regulation) | |
| {[4-(2-Methoxyethyl)tetrahydro-2H-pyran-4-yl]methyl}amine | 2-Methoxyethyl, tetrahydro-2H-pyran, methylamine | Intermediate for drug synthesis; physicochemical properties: MW 173.25, room-temperature stability | |
| (2-Methoxyphenyl)methylideneamine | 2-Methoxyphenylmethylidene, methylamine | Schiff base precursor; CAS 1125-90-2, MW 149.19 |
Key Observations:
Structural Variations and Activity: The 2-methoxyethylamino group (shared with the target compound) enhances solubility and receptor engagement in BACE1 inhibitors () and EZH2-targeting anti-cancer agents (). Boronic acid derivatives () demonstrate that electron-withdrawing groups paired with methoxyethyl side chains can yield potent enzyme inhibitors, a strategy applicable to pteridine-based designs.
Synthetic Approaches :
- Coupling reactions involving 2-methoxyethan-1-amine () and 2-methoxyphenyl aldehydes () are common for introducing these moieties.
- Multi-step protocols for piperidine-piperazine hybrids () or tetrahydro-2H-pyran intermediates () highlight the need for regioselective functionalization in complex amines.
Physicochemical Properties :
- Compounds with tetrahydro-2H-pyran cores () exhibit favorable stability and moderate molecular weights (~170–200 Da), aligning with Lipinski’s rules for drug-likeness.
- Schiff bases like (2-methoxyphenyl)methylideneamine () show lower molecular weights (<150 Da), which may limit bioavailability compared to the target compound’s larger pteridine scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
